Radical Scavenging Activity vs. Co-Isolated Phenolics
In a direct head-to-head comparison, the (2S,3S,4S)-isomer of 2,3,4-trihydroxypentanoic acid (Compound 1) was a marginal antioxidant, with an IC50 greater than 31.25 µg/ml in a DPPH assay. This is in stark contrast to co-isolated active compounds like quercetin 3-O-alpha-L-rhamnoside (Compound 6, IC50 0.34 µg/ml) and gallic acid (Compound 18, IC50 0.95 µg/ml) [1]. This data defines the compound not as an antioxidant candidate but as a specific standard for analytical dereplication or as a negative control.
Quercetin rhamnoside IC50 0.34 µg/mL
Gallic acid IC50 0.95 µg/mL
≥90-fold difference
| Evidence Dimension | Antioxidant activity (DPPH radical scavenging) |
|---|---|
| Target Compound Data | IC50 > 31.25 µg/ml |
| Comparator Or Baseline | Quercetin 3-O-alpha-L-rhamnoside (IC50 0.34 µg/ml); Gallic acid (IC50 0.95 µg/ml) |
| Quantified Difference | Target is at least 90-fold less potent than quercetin 3-O-alpha-L-rhamnoside and 30-fold less potent than gallic acid |
| Conditions | DPPH radical scavenging assay; compounds isolated from Nymphaea caerulea flowers |
Why This Matters
This data is crucial for procurement decisions, as it redirects interest away from the compound as a functional antioxidant and towards its use as a specific analytical reference standard for natural product research.
- [1] Agnihotri VK, Elsohly HN, Khan SI, Smillie TJ, Khan IA, Walker LA. Antioxidant constituents of Nymphaea caerulea flowers. Phytochemistry. 2008 Jul;69(10):2061-6. View Source
